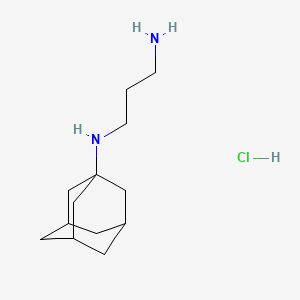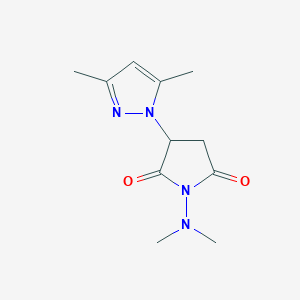
(3-methyl-3-phenyl-1-piperazinyl)acetonitrile
Übersicht
Beschreibung
(3-methyl-3-phenyl-1-piperazinyl)acetonitrile, also known as MPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPAC is a piperazine derivative that has been shown to have promising pharmacological properties, including antidepressant and anticonvulsant effects.
Wirkmechanismus
The exact mechanism of action of (3-methyl-3-phenyl-1-piperazinyl)acetonitrile is not yet fully understood. However, it is believed that this compound acts by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This modulation may be responsible for the antidepressant and anticonvulsant effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its antidepressant effects. Additionally, this compound has been shown to have anticonvulsant properties, which may be due to its ability to modulate the levels of glutamate and GABA in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3-methyl-3-phenyl-1-piperazinyl)acetonitrile in lab experiments is its potential therapeutic applications. This compound has been shown to have antidepressant, anticonvulsant, and anxiolytic effects, making it a potential treatment for several neurological disorders. However, one limitation of using this compound in lab experiments is its relatively unknown mechanism of action. Further research is needed to fully understand how this compound works in the brain.
Zukünftige Richtungen
There are several future directions for research on (3-methyl-3-phenyl-1-piperazinyl)acetonitrile. One area of research could focus on elucidating the exact mechanism of action of this compound. Another area of research could focus on developing more efficient synthesis methods for this compound. Additionally, further studies could investigate the potential therapeutic applications of this compound in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has shown promising pharmacological properties in scientific research. This compound has been shown to have antidepressant, anticonvulsant, and anxiolytic effects, making it a potential treatment for several neurological disorders. Further research is needed to fully understand the mechanism of action of this compound and to investigate its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
(3-methyl-3-phenyl-1-piperazinyl)acetonitrile has been extensively studied for its potential therapeutic applications. One study found that this compound exhibited significant antidepressant effects in animal models. Another study showed that this compound had anticonvulsant properties, making it a potential treatment for epilepsy. Additionally, this compound has been shown to have anxiolytic effects, making it a potential treatment for anxiety disorders.
Eigenschaften
IUPAC Name |
2-(3-methyl-3-phenylpiperazin-1-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-13(12-5-3-2-4-6-12)11-16(9-7-14)10-8-15-13/h2-6,15H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHKBHBLGUHFDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1)CC#N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5'-hydroxy-5-methyl-4H-spiro[1,3-thiazolidine-2,2'-tricyclo[3.3.1.1~3,7~]decan]-4-one](/img/structure/B3831419.png)

![4-[3-(4-methyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B3831467.png)

![3'-bromo-4'-imino-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carbonitrile](/img/structure/B3831485.png)
![3-(8-ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undec-2-yl)-1,1-diphenyl-1-propanol hydrochloride](/img/structure/B3831487.png)
![2',2'-dimethyl-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one](/img/structure/B3831499.png)
![[5-(1-phenylcyclopentyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B3831500.png)




